molecular formula C6H8O4 B1199464 2-Methyleneglutaric acid CAS No. 3621-79-2

2-Methyleneglutaric acid

Cat. No.: B1199464
CAS No.: 3621-79-2
M. Wt: 144.12 g/mol
InChI Key: CWNNYYIZGGDCHS-UHFFFAOYSA-N
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Description

2-Methyleneglutaric acid is an organic compound with the molecular formula C6H8O4 It is a derivative of glutaric acid, characterized by the presence of a methylene group at the second carbon position

Safety and Hazards

  • STOT SE (Specific Target Organ Toxicity - Single Exposure) : Affects the respiratory system .

Biochemical Analysis

Biochemical Properties

2-Methyleneglutaric acid plays a crucial role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with several enzymes and proteins, including dehydrogenases and transferases, which facilitate its conversion into other metabolites. The compound is involved in the fatty acid metabolism pathway, where it undergoes oxidation and reduction reactions . These interactions are essential for maintaining cellular energy balance and metabolic homeostasis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, such as kinases and phosphatases, which regulate cell growth and differentiation . Additionally, this compound can modulate the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it may inhibit certain dehydrogenases, leading to altered metabolic flux and accumulation of intermediate metabolites . These interactions are critical for regulating metabolic pathways and ensuring proper cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to changes in its biochemical activity . Long-term exposure to the compound may result in alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have beneficial effects on metabolic pathways, enhancing energy production and utilization. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . These threshold effects are crucial for determining the safe and effective dosage of this compound in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid metabolism and lipid peroxidation. It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, which facilitate its conversion into other metabolites . These interactions are essential for maintaining metabolic flux and ensuring proper cellular energy balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound is critical for its biochemical activity and its effects on cellular function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It may be directed to particular organelles, such as mitochondria or peroxisomes, through targeting signals or post-translational modifications . The subcellular localization of this compound is important for its role in metabolic pathways and its impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyleneglutaric acid can be synthesized through several methods. One common approach involves the synthesis of a 2-methyleneglutarate diester intermediate, followed by hydrolysis to yield the desired acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and hydrolysis processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments ensures the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyleneglutaric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a range of functionalized derivatives .

Properties

IUPAC Name

2-methylidenepentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h1-3H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNNYYIZGGDCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189768
Record name alpha-Methylene glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3621-79-2
Record name alpha-Methylene glutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3621-79-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Methylene glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLENEGLUTARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ83S5JR9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-methyleneglutaric acid in the reaction catalyzed by α-methyleneglutarate mutase (MGM)?

A1: this compound is the substrate for MGM. The enzyme catalyzes its rearrangement into 3-methylitaconic acid (2-methylene-3-methylsuccinic acid). [] This reaction is proposed to proceed through a radical mechanism involving a cyclopropylcarbinyl radical intermediate. []

Q2: How does the presence of ester groups affect the rate of cyclization in model reactions mimicking the MGM-catalyzed rearrangement?

A2: Research using laser flash photolysis to study model reactions suggests that the presence and position of ester groups can significantly influence the reaction rate. An ester group at the alpha position of the radical was found to accelerate the 3-exo cyclization by a factor of 3, likely due to transition state stabilization. [] Conversely, the presence of ester groups at the C3 position led to a 50-fold decrease in the cyclization rate. []

Q3: What are the limitations of the proposed radical mechanism for the MGM-catalyzed reaction based on kinetic data?

A3: While the radical mechanism involving 3-exo cyclization is plausible, kinetic studies suggest limitations. The estimated overall rate constant for the radical reaction, considering the intermediate partitioning, is significantly lower than what would be required for kinetic competence in the enzymatic reaction. [] This discrepancy suggests that the actual mechanism employed by MGM might involve factors not fully captured by the model reactions, potentially including significant polar effects. []

Q4: Does the dissociation behavior of poly(this compound) (PMGA) resemble that of other dicarboxylic acid polymers?

A4: Interestingly, despite having a charge density double that of poly(acrylic acid) (PAA) and comparable to poly(maleic acid), poly(fumaric acid), and poly(itaconic acid), PMGA exhibits an apparent one-step dissociation similar to PAA. [] This behavior contrasts with the distinct two-step dissociation observed in the other dicarboxylic acid polymers. [] Further investigation using 13C NMR revealed that this behavior arises from the preferential dissociation of carboxyl groups on the side chain of PMGA at low degrees of dissociation (α < 0.4). []

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